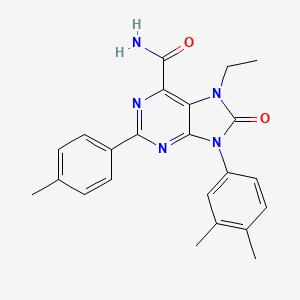![molecular formula C19H29ClN2O2 B1650554 1-Piperazineethanol, 4-(3-chlorophenyl)-alpha-[(cyclohexyloxy)methyl]- CAS No. 1185194-72-2](/img/structure/B1650554.png)
1-Piperazineethanol, 4-(3-chlorophenyl)-alpha-[(cyclohexyloxy)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperazineethanol, 4-(3-chlorophenyl)-alpha-[(cyclohexyloxy)methyl]- is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with a 3-chlorophenyl group and a cyclohexyloxypropan-2-ol moiety, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
The synthesis of 1-Piperazineethanol, 4-(3-chlorophenyl)-alpha-[(cyclohexyloxy)methyl]- typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution with the 3-chlorophenyl group. The cyclohexyloxypropan-2-ol moiety is then introduced through a series of reactions, including nucleophilic substitution and cyclization. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Analyse Chemischer Reaktionen
1-Piperazineethanol, 4-(3-chlorophenyl)-alpha-[(cyclohexyloxy)methyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring or the cyclohexyloxypropan-2-ol moiety. Common reagents and conditions for these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. .
Wissenschaftliche Forschungsanwendungen
1-Piperazineethanol, 4-(3-chlorophenyl)-alpha-[(cyclohexyloxy)methyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, particularly those involving the central nervous system.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of 1-Piperazineethanol, 4-(3-chlorophenyl)-alpha-[(cyclohexyloxy)methyl]- involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, it may act as a serotonergic antagonist, binding to serotonin receptors and blocking their activation. This interaction can modulate neurotransmitter levels and influence various physiological processes .
Vergleich Mit ähnlichen Verbindungen
1-Piperazineethanol, 4-(3-chlorophenyl)-alpha-[(cyclohexyloxy)methyl]- can be compared with similar compounds, such as:
3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol: This compound also features a piperazine ring with a 3-chlorophenyl group but differs in the presence of diphenylpropan-2-ol moiety.
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine: This compound has a similar piperazine ring but with a 3-chloropropyl group instead of the cyclohexyloxypropan-2-ol moiety. The uniqueness of 1-Piperazineethanol, 4-(3-chlorophenyl)-alpha-[(cyclohexyloxy)methyl]- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
1185194-72-2 |
|---|---|
Molekularformel |
C19H29ClN2O2 |
Molekulargewicht |
352.9 |
IUPAC-Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-3-cyclohexyloxypropan-2-ol |
InChI |
InChI=1S/C19H29ClN2O2/c20-16-5-4-6-17(13-16)22-11-9-21(10-12-22)14-18(23)15-24-19-7-2-1-3-8-19/h4-6,13,18-19,23H,1-3,7-12,14-15H2 |
InChI-Schlüssel |
CJNDXMOPGVAGFM-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)OCC(CN2CCN(CC2)C3=CC(=CC=C3)Cl)O |
Kanonische SMILES |
C1CCC(CC1)OCC(CN2CCN(CC2)C3=CC(=CC=C3)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-benzyl-5-[(dimethylamino)sulfonyl]-N-propyl-1H-indole-2-carboxamide](/img/structure/B1650472.png)

![5-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-methyl-N-[2-(4-methylpiperidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B1650477.png)
![5-[(2-chlorophenyl)acetyl]-3-[4-ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1650478.png)

![N-(3,4-dimethylphenyl)-4-{[2-(4-methylphenyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl]methyl}piperazine-1-carboxamide](/img/structure/B1650481.png)
![N~1~-[1-(3-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-3,5-dimethoxybenzamide](/img/structure/B1650482.png)
![N-(3-chloro-2-methylphenyl)-2-{[2-(dimethylamino)[1,3]thiazolo[4,5-d]pyrimidin-7-yl]thio}acetamide](/img/structure/B1650483.png)

![N-(2-fluorobenzyl)-2-{2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}acetamide](/img/structure/B1650487.png)
![N-(4-ethoxyphenyl)-1-{[2-methyl-5-(5-methyl-1,2,4-oxadiazol-3-yl)-3-thienyl]sulfonyl}piperidine-4-carboxamide](/img/structure/B1650489.png)
![N-cyclopentyl-1-({5-[(4-methylpiperidin-1-yl)carbonyl]-1H-pyrrol-3-yl}sulfonyl)piperidine-3-carboxamide](/img/structure/B1650490.png)

![(4-{[(4-Ethylphenyl)sulfanyl]methyl}phenyl)[3-(2-isopropylphenoxy)-8-azabicyclo[3.2.1]oct-8-yl]methanone](/img/structure/B1650494.png)
